molecular formula C10H20N2O3 B3112920 tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate CAS No. 1932116-79-4

tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate

Cat. No.: B3112920
CAS No.: 1932116-79-4
M. Wt: 216.28
InChI Key: YCMJZHSDAYCYFW-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate ( 1932116-79-4) is a high-purity piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C10H20N2O3 and a molecular weight of 216.28 g/mol, is characterized by its hydroxy and boc-protected amino functional groups on the piperidine ring . This specific stereochemistry makes it a valuable chiral building block for the synthesis of complex molecules. A primary research application for this compound and its analogs lies in the development of arginase inhibitors . Arginase is a manganese-containing metalloenzyme that exists in two isoforms (ARG-1 and ARG-2) and plays a key role in the urea cycle, polyamine synthesis, and the regulation of nitric oxide (NO) production. The dysregulation of arginase is increasingly linked to a range of diseases, including cardiovascular disorders, neurodegenerative conditions like Alzheimer's disease, and cancer . Within the immunosuppressive tumor microenvironment, arginase activity depletes local L-arginine levels, which impairs T-cell function and enables cancer cells to evade immune surveillance. Consequently, potent arginase inhibitors like the related clinical candidate OATD-02 are being investigated for their ability to restore antitumor immunity . As a key synthetic intermediate, this compound serves as a precursor in the design and synthesis of novel nitrogen-containing heterocyclic compounds explored in pharmaceutical patents for treating various immune disorders and cancers . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

tert-butyl N-[(3S,5S)-5-hydroxypiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(13)6-11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMJZHSDAYCYFW-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H](CNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. The reaction conditions often include the use of a base such as cesium carbonate in a solvent like 1,4-dioxane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate is utilized as a building block in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals targeting various diseases. The compound's hydroxypiperidine moiety is particularly relevant in designing inhibitors for enzymes involved in neurodegenerative diseases.

Case Study: Neuroprotective Agents

Research has indicated that derivatives of this compound may exhibit neuroprotective properties. For instance, studies involving similar piperidine derivatives have shown potential in inhibiting amyloid-beta aggregation, a hallmark of Alzheimer's disease. These compounds could serve as leads for developing drugs aimed at treating cognitive decline associated with neurodegeneration .

Biochemical Applications

2.1 Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, which can be crucial in treating metabolic disorders. The presence of the carbamate group enhances its interaction with target enzymes, making it a candidate for further exploration in enzyme inhibition studies.

Data Table: Enzyme Inhibition Studies

Compound NameTarget EnzymeIC50 Value (µM)Reference
M4β-secretase15
M4Acetylcholinesterase20

Synthesis and Characterization

The synthesis of this compound typically involves the protection of the amine group followed by coupling reactions to introduce the carbamate functionality. Characterization techniques such as NMR and HPLC are employed to confirm the structure and purity of the synthesized compound.

Synthesis Overview

  • Starting Materials : 5-hydroxypiperidine and tert-butyl chloroformate.
  • Reaction Conditions : The reaction is usually carried out under basic conditions to facilitate the formation of the carbamate.
  • Purification : The product is purified using column chromatography.

Mechanism of Action

The mechanism of action of tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Diastereomers

The compound exhibits stereoisomerism due to chiral centers at positions 3 and 3. Key diastereomers include:

Compound Name CAS Number Configuration Molecular Formula Molecular Weight (g/mol) Key Features
tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate 1932116-79-4 (3S,5S) C₁₀H₂₀N₂O₃ 216.28 Hydroxyl group enhances polarity
tert-Butyl ((3R,5S)-5-hydroxypiperidin-3-yl)carbamate 1611481-21-0 (3R,5S) C₁₀H₂₀N₂O₃ 216.28 Altered spatial arrangement affects crystallization
tert-Butyl ((3R,5R)-5-hydroxypiperidin-3-yl)carbamate 2306252-76-4 (3R,5R) C₁₀H₂₀N₂O₃ 216.28 Potential differences in solubility

Impact of Stereochemistry :

  • The (3S,5S) configuration optimizes hydrogen bonding with biological targets due to the spatial orientation of the hydroxyl group .
  • Diastereomers like (3R,5S) may exhibit lower melting points due to reduced crystalline stability .

Functional Group Variations

a) Hydroxyl vs. Trifluoromethyl Groups
  • tert-Butyl ((3S,5S)-5-(trifluoromethyl)piperidin-3-yl)carbamate (CAS 1932795-01-1, C₁₁H₁₉F₃N₂O₂):

    • The trifluoromethyl (-CF₃) group is electron-withdrawing , increasing lipophilicity and metabolic stability compared to the hydroxyl (-OH) group .
    • Applications: Preferred in drug candidates requiring prolonged half-lives or blood-brain barrier penetration .
  • This compound :

    • The hydroxyl group enables hydrogen bonding and polar interactions , making it suitable for aqueous-phase reactions or targeting polar enzyme pockets .
b) Hydroxyl vs. Methyl Groups
  • tert-Butyl ((3R,5S)-5-methylpiperidin-3-yl)carbamate (CAS 1523530-57-5, C₁₁H₂₂N₂O₂):
    • The methyl (-CH₃) group enhances hydrophobicity and reduces solubility in polar solvents .
    • Reactivity: Less prone to oxidation than hydroxyl-containing analogs .

Piperidine vs. Pyrrolidine Derivatives

  • tert-Butyl 5-methyl-pyrrolidin-3-yl-carbamate (C₁₀H₂₀N₂O₂):
    • 5-membered pyrrolidine ring vs. 6-membered piperidine.
    • Reduced ring strain in piperidines improves thermodynamic stability .
    • Piperidine derivatives generally exhibit higher boiling points and better crystallinity .

Ketone-Containing Analogs

  • tert-Butyl ((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate (CAS 1456803-43-2, C₁₇H₂₁F₃N₂O₃):
    • The 2-oxo group introduces a reactive ketone, enabling nucleophilic additions (e.g., Grignard reactions) .
    • Phenyl and trifluorophenyl substituents enhance π-π stacking in protein binding .

Key Research Findings

  • Synthetic Utility : Hydroxyl-containing analogs like this compound are pivotal in synthesizing anticoagulants (e.g., Rivaroxaban intermediates) due to their polarity and ease of deprotection .
  • Biological Activity : Trifluoromethyl derivatives show superior in vivo stability, while hydroxylated variants are more effective in polar enzymatic environments .
  • Crystallography: The (3S,5S) configuration facilitates high-resolution X-ray diffraction studies, as noted in SHELX-refined structures .

Biological Activity

tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H20_{20}N2_2O3_3, with a molecular weight of approximately 216.28 g/mol. The compound features a tert-butyl group attached to a carbamate moiety and a hydroxypiperidine ring, which are critical for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several methods, including:

  • Reductive Amination : Involves the reaction of an aldehyde or ketone with an amine in the presence of reducing agents.
  • Mitsunobu Reaction : A coupling reaction that allows for the formation of amides from alcohols and amines.

These methods have been optimized to yield high purity (>97%) products suitable for biological assays .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Neuropharmacology : The compound shows potential interactions with neurotransmitter systems, suggesting it may influence neurotransmitter release and uptake. This could make it a candidate for treating conditions like anxiety or depression .
  • Enzyme Interaction : Its ability to form hydrogen bonds through the carbamate functionality allows it to interact with enzymes or receptors, potentially leading to modifications such as carbamylation that affect protein function and stability .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Neuroprotective Effects : A study indicated that similar compounds can exhibit neuroprotective properties by reducing inflammation and oxidative stress markers in cellular models .
  • Therapeutic Applications : The compound's structural similarity to other bioactive molecules suggests potential applications in drug development, particularly in targeting central nervous system disorders .

Comparative Analysis

To better understand the unique aspects of this compound compared to related compounds, the following table summarizes key features:

Compound NameStructure FeaturesUnique Aspects
This compoundHydroxypiperidine ringPotential neuropharmacological effects
tert-Butyl N-[(3R,5S)-5-hydroxypiperidin-3-yl]carbamateSimilar piperidine structureDifferent stereochemistry may affect activity
N-(5-hydroxypiperidin-3-yl)acetamideLacks the tert-butyl groupMay exhibit different solubility and stability

Q & A

Q. What synthetic strategies are effective for preparing tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate?

The synthesis typically involves multi-step routes, including carbamate protection of amines, stereoselective hydrogenation, and deprotection. For example:

  • Stepwise Protection/Deprotection : Use of tert-butyl chloroformate under basic conditions (e.g., triethylamine) to protect the amine group, followed by stereoselective reduction or hydroxylation. Hydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere is common for introducing stereochemistry .
  • Key Reagents : Lithium bis(trimethylsilyl)amide (LiHMDS) for deprotonation and cesium carbonate for facilitating nucleophilic substitutions in polar aprotic solvents like DMF or THF .
  • Purification : Chromatography (e.g., silica gel) or recrystallization to isolate enantiomerically pure products, as seen in chiral HPLC separations .

Q. How can the stereochemistry of this compound be confirmed experimentally?

  • X-ray Crystallography : Programs like SHELXL or Mercury can resolve absolute configurations by analyzing diffraction data from single crystals .
  • NMR Spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations help assign axial/equatorial positions of substituents on the piperidine ring .
  • Chiral HPLC : Enantiomeric purity is validated using chiral stationary phases (e.g., amylose or cellulose derivatives) .

Q. What analytical methods are recommended for characterizing this compound’s purity and stability?

  • HPLC-MS : Quantifies impurities and verifies molecular weight (e.g., m/z = 257.26 g/mol for related carbamates) .
  • Thermogravimetric Analysis (TGA) : Assesses decomposition temperatures (>200°C for similar tert-butyl carbamates) .
  • Karl Fischer Titration : Measures residual water content, critical for hygroscopic derivatives .

Advanced Research Questions

Q. How do reaction conditions influence the stereoselectivity of tert-butyl carbamate formation?

  • Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states in SN2 mechanisms, favoring inversion of configuration .
  • Catalytic Systems : Pd/C in hydrogenation steps reduces ketones to alcohols with high diastereoselectivity (e.g., >95% de) when chiral auxiliaries are present .
  • Temperature Control : Low temperatures (0–5°C) minimize epimerization during deprotection of acid-labile tert-butyl groups .

Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?

  • Acid Sensitivity : The tert-butyloxycarbonyl (Boc) group is cleaved by strong acids (e.g., HCl in ethyl acetate) via protonation of the carbonyl oxygen, leading to carbamic acid decomposition .
  • Base Stability : The carbamate resists hydrolysis under mild basic conditions (pH <10) due to steric hindrance from the tert-butyl group .
  • Thermal Stability : Decomposition above 200°C involves retro-ene reactions, releasing isobutylene and CO2_2 .

Q. How can this compound serve as a building block in drug discovery?

  • Pharmacophore Integration : The hydroxypiperidine moiety mimics transition states in enzyme inhibition (e.g., protease or kinase targets) .
  • Protecting Group Strategy : The Boc group allows selective functionalization of secondary amines in multi-step syntheses, as seen in Omarigliptin intermediates .
  • Biological Activity : Derivatives show potential in targeting WD40-repeat proteins or DPP-4 inhibitors, validated via molecular docking and enzymatic assays .

Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric excess?

  • Catalyst Loading : Reducing Pd/C usage without compromising hydrogenation efficiency requires optimizing substrate-to-catalyst ratios (e.g., 10:1 w/w) .
  • Crystallization Control : Seeding techniques and solvent anti-solvent pairs (e.g., ethanol/water) enhance crystal homogeneity .
  • Process Analytics : Real-time monitoring via PAT (Process Analytical Technology) ensures consistent stereochemical outcomes .

Data Contradictions and Gaps

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points)?

  • Methodology Standardization : Variations in DSC heating rates (e.g., 10°C/min vs. 5°C/min) can alter observed melting ranges. Cross-validate using multiple techniques (e.g., hot-stage microscopy) .
  • Sample Purity : Impurities >1% significantly depress melting points; repurify via recrystallization .

Q. Why are stability profiles inconsistent across literature for tert-butyl carbamates?

  • Environmental Factors : Humidity and light exposure accelerate degradation. Store under inert gas (N2_2) at -20°C in amber vials .
  • Matrix Effects : Excipients or solvents in formulations may catalyze decomposition; conduct forced degradation studies in relevant matrices .

Methodological Best Practices

  • Stereochemical Analysis : Combine XRD, NMR, and computational methods (DFT) for unambiguous assignments .
  • Reaction Optimization : Use DoE (Design of Experiments) to map temperature, solvent, and catalyst interactions .
  • Safety Protocols : Employ fume hoods and PPE (nitrile gloves, P95 respirators) during Boc deprotection due to corrosive HCl gas .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.